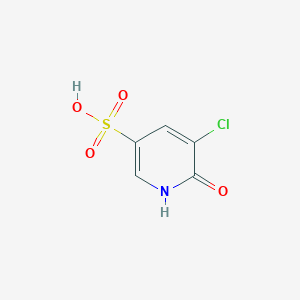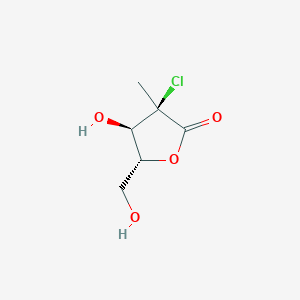![molecular formula C7H10O B13002680 Bicyclo[2.2.1]hept-2-en-7-ol CAS No. 694-70-2](/img/structure/B13002680.png)
Bicyclo[2.2.1]hept-2-en-7-ol
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-2-en-7-ol, also known as norbornenol, is a bicyclic compound with the molecular formula C₇H₁₀O. It is characterized by a bicyclo[2.2.1]heptane framework with a hydroxyl group attached to the second carbon of the double bond. This compound is notable for its unique structure, which imparts interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-en-7-ol can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydroboration-oxidation to introduce the hydroxyl group. The reaction conditions typically involve:
Diels-Alder Reaction: Cyclopentadiene and ethylene are reacted at elevated temperatures to form bicyclo[2.2.1]hept-2-ene.
Hydroboration-Oxidation: The resulting bicyclo[2.2.1]hept-2-ene is treated with borane (BH₃) followed by hydrogen peroxide (H₂O₂) in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, catalytic methods may be employed to improve selectivity and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hept-2-en-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form bicyclo[2.2.1]heptan-7-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products
Oxidation: Bicyclo[2.2.1]hept-2-en-7-one or bicyclo[2.2.1]hept-2-enoic acid.
Reduction: Bicyclo[2.2.1]heptan-7-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-2-en-7-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research explores its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]hept-2-en-7-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the bicyclic system and the presence of the hydroxyl group. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the double bond and hydroxyl group, resulting in different reactivity.
Bicyclo[2.2.1]hept-2-ene: Similar structure but without the hydroxyl group, affecting its chemical behavior.
Bicyclo[2.2.1]hept-2-en-7-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
Bicyclo[2.2.1]hept-2-en-7-ol is unique due to the presence of both a double bond and a hydroxyl group within a strained bicyclic system. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research.
Eigenschaften
IUPAC Name |
bicyclo[2.2.1]hept-2-en-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h1-2,5-8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKWDFVNXXATCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927112 | |
| Record name | Bicyclo[2.2.1]hept-2-en-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-70-2, 13118-70-2, 53783-87-2 | |
| Record name | Bicyclo(2.2.1)hept-2-en-7-ol, anti- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)hept-2-en-7-ol, syn- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)hept-2-en-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-en-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)

![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)



![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)

![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)



